molecular formula C20H16IN3O2 B289239 N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide

N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide

Cat. No. B289239
M. Wt: 457.3 g/mol
InChI Key: DBEWUEWGHRTACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide, also known as WZB117, is a small molecule inhibitor that has shown potential as a therapeutic agent. It was first synthesized in 2011 by researchers at the University of California, Berkeley. Since then, it has been the subject of several scientific studies exploring its mechanism of action and potential applications in the field of medicine.

Mechanism of Action

N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide works by binding to the extracellular domain of GLUT1, preventing glucose from entering the cell. This leads to a decrease in glucose uptake by cancer cells, which can ultimately result in cell death. N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has also been studied for its effects on glucose metabolism in other tissues. It has been shown to improve glucose uptake in muscle cells and to reduce blood glucose levels in diabetic mice. These findings suggest that N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide may have potential applications in the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide is its specificity for GLUT1, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide for therapeutic use.

Future Directions

There are several potential future directions for research on N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide. One area of interest is the development of new and more potent GLUT1 inhibitors based on the structure of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide treatment. Finally, further studies are needed to determine the potential applications of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide in the treatment of other diseases, such as diabetes and metabolic disorders.
Conclusion:
N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and other diseases. Its mechanism of action, specificity for GLUT1, and biochemical and physiological effects make it a valuable tool for scientific research. However, further studies are needed to determine its optimal dosage and administration for therapeutic use, as well as its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-iodo-2-nitrobenzoic acid, which is then converted to the corresponding amine using a reduction reaction. The amine is then coupled with 2-toluidine to form the desired product, which is further purified using column chromatography.

Scientific Research Applications

N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the activity of glucose transporter 1 (GLUT1), a protein that is overexpressed in many types of cancer cells. By inhibiting GLUT1, N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide can effectively starve cancer cells of glucose, which is essential for their survival.

properties

Molecular Formula

C20H16IN3O2

Molecular Weight

457.3 g/mol

IUPAC Name

N-[4-iodo-2-[(2-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16IN3O2/c1-13-5-2-3-7-17(13)23-20(26)16-11-15(21)8-9-18(16)24-19(25)14-6-4-10-22-12-14/h2-12H,1H3,(H,23,26)(H,24,25)

InChI Key

DBEWUEWGHRTACW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.